molecular formula C12H16N4O2 B1464628 3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole CAS No. 1082042-04-3

3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole

Cat. No. B1464628
M. Wt: 248.28 g/mol
InChI Key: VZDJVYZAOBMVDS-UHFFFAOYSA-N
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Description

The compound “3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a dimethoxybenzyl group, which is a benzene ring with two methoxy groups and a benzyl group attached .


Chemical Reactions Analysis

The reactivity of “3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole” would depend on the specific conditions and reagents present. Triazoles are generally stable but can participate in reactions like N-alkylation and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar triazole ring and the nonpolar dimethoxybenzyl group in “3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole” could give it unique solubility properties .

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific information on “3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole”, it’s hard to say what its hazards might be .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-8-14-12(16-15-8)13-7-9-4-5-10(17-2)6-11(9)18-3/h4-6H,7H2,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDJVYZAOBMVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)NCC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxybenzyl amino)-5-methyl-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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